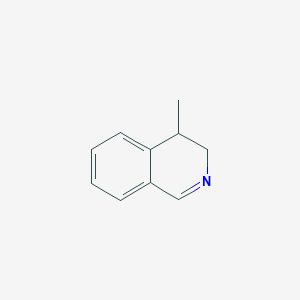
4-Methyl-3,4-dihydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3,4-dihydroisoquinoline is a useful research compound. Its molecular formula is C10H11N and its molecular weight is 145.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antidepressant Activity
Recent studies have highlighted the potential of 4-methyl-3,4-dihydroisoquinoline derivatives as antidepressants. A scaffold-hopping strategy was employed to design novel compounds based on this structure. For instance, a derivative demonstrated protective effects against corticosterone-induced lesions in PC12 cells, which are commonly used to model neurotoxicity and neuroprotection. In vivo tests indicated that this compound significantly reduced immobility time in forced swim tests, suggesting its efficacy as an antidepressant compared to established drugs like Agomelatine and Fluoxetine .
Neuroprotective Effects
The neuroprotective properties of this compound have been investigated through various models. Compounds derived from this scaffold exhibited low cytotoxicity against normal cell lines (HEK293 and L02) while maintaining neuroprotective effects against stress-induced neuronal damage. This suggests that derivatives of this compound could be promising candidates for treating neurodegenerative diseases .
Antioxidant and Anti-inflammatory Properties
Research indicates that this compound derivatives possess significant antioxidant activity. They have been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases. Additionally, these compounds exhibit anti-inflammatory properties by inhibiting enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in inflammation processes .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various methodologies, including the Bischler-Napieralsky reaction. This compound serves as a versatile building block for synthesizing more complex isoquinoline derivatives with enhanced biological activities. The ability to modify the structure at different positions allows for the exploration of structure-activity relationships, leading to the development of targeted therapeutics .
Case Study 1: Antidepressant Development
A series of 3,4-dihydroisoquinoline compounds were synthesized and evaluated for their antidepressant potential using both in vitro and in vivo models. One notable compound (6a-1) showed significant improvement in locomotor activity and reduced depressive behaviors in animal models compared to traditional antidepressants .
Case Study 2: Neuroprotection Against Oxidative Stress
In another study focusing on oxidative stress, several derivatives demonstrated strong radical scavenging capabilities alongside neuroprotective effects in PC12 cells exposed to glucocorticoids. These findings support the potential use of these compounds in treating conditions associated with oxidative stress .
Data Summary Table
| Application Area | Activity Type | Notable Compounds | Research Findings |
|---|---|---|---|
| Antidepressant | In vivo efficacy | 6a-1 | Reduced immobility time; better locomotor activity |
| Neuroprotection | Cytotoxicity reduction | Various derivatives | Low toxicity; protective against neuronal damage |
| Antioxidant | Free radical scavenging | Several compounds | Significant antioxidant activity against DPPH |
| Anti-inflammatory | Enzyme inhibition | Various derivatives | Inhibition of acetylcholinesterase |
Propriétés
Numéro CAS |
86457-01-4 |
|---|---|
Formule moléculaire |
C10H11N |
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
4-methyl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C10H11N/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-5,7-8H,6H2,1H3 |
Clé InChI |
WYKKMLDQCFENNJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CN=CC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















